molecular formula C7H9BrClNO B2926728 5-(Aminomethyl)-2-bromophenol hydrochloride CAS No. 916213-66-6

5-(Aminomethyl)-2-bromophenol hydrochloride

Cat. No. B2926728
CAS RN: 916213-66-6
M. Wt: 238.51
InChI Key: OLRNQYKYLUVSJN-UHFFFAOYSA-N
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Description

Amines, such as “5-(Aminomethyl)-2-bromophenol hydrochloride”, are chemical bases that neutralize acids to form salts plus water . They are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2-bromophenol hydrochloride” were not found, amines can be produced by various methods. For instance, the Mannich reaction is a well-known one-step method for introducing an aminoalkyl moiety by electrophilic substitution .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as Infrared Spectroscopy, Proton and Carbon NMR .


Chemical Reactions Analysis

Amines react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various methods. For example, the melting point, solubility in water, and elemental analysis can be determined .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Research has shown that bromophenols, compounds closely related to 5-(Aminomethyl)-2-bromophenol hydrochloride, possess potent antioxidant properties. For instance, bromophenols isolated from marine algae exhibited significant radical scavenging activities, suggesting their potential as natural antioxidants in food preservation and pharmaceuticals to combat oxidative stress-related diseases (Li et al., 2011).

Antimicrobial Activity

Bromophenols derived from marine sources have demonstrated effective antimicrobial properties against a range of bacterial strains. This suggests their potential application in developing new antibacterial agents or preservatives to enhance food safety and combat antibiotic-resistant bacteria (Xu et al., 2003).

Synthesis of Heterocyclic Compounds

The synthetic versatility of bromophenols allows for the preparation of complex heterocyclic structures, which are critical in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from substituted 2-aminophenols highlights the role of bromophenols in constructing biologically active molecules (Ueno et al., 1982).

Catalysis and Chemical Transformations

Research into the catalytic applications of bromophenol derivatives has unveiled their potential in facilitating selective chemical transformations, such as the amination of polyhalopyridines. These findings could influence the development of more efficient and selective catalytic processes in organic synthesis (Ji et al., 2003).

Antitumor and Pharmacological Effects

Studies on benzothiophenes, compounds that can be synthesized from bromophenol derivatives, have shown promising antitumor activity. This indicates the potential of bromophenol-based compounds in the development of new anticancer drugs and highlights the importance of further research in this area (Hellmann et al., 1967).

Mechanism of Action

The mechanism of action of amines can vary depending on the specific compound and its application. For example, some amines act as agonists for certain receptors, displaying various psychoactive properties .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on its toxicity, precautions for handling and use, and first-aid measures .

Future Directions

The future directions of a compound depend on its potential applications. For example, biomass-derived furfurals have been synthesized for use in fuels, chemicals, and materials .

properties

IUPAC Name

5-(aminomethyl)-2-bromophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRNQYKYLUVSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916213-66-6
Record name 5-(aminomethyl)-2-bromophenol hydrochloride
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